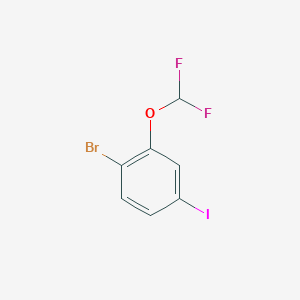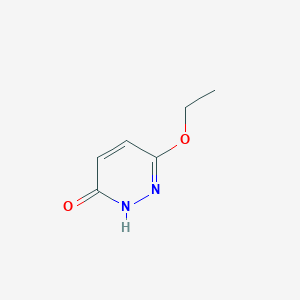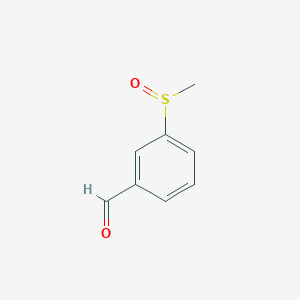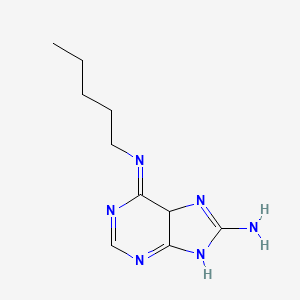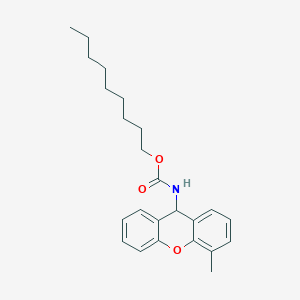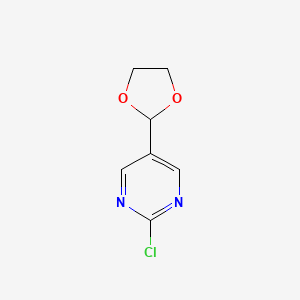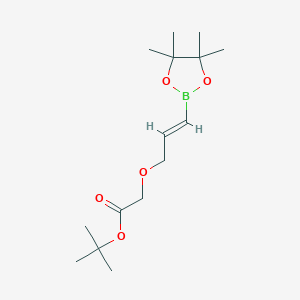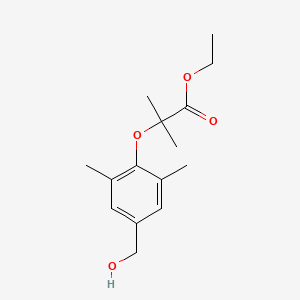
Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of phenoxy esters This compound is characterized by the presence of a phenoxy group substituted with hydroxymethyl and dimethyl groups, attached to an ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoic acid with ethanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(4-(Carboxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoic acid.
Reduction: 2-(4-(Hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanol.
Substitution: Various substituted phenoxy esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenoxy acid, which can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate: Lacks the hydroxymethyl and dimethyl substitutions, resulting in different chemical properties and reactivity.
Methyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl and dimethyl groups on the phenoxy ring, which impart distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H22O4 |
|---|---|
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
ethyl 2-[4-(hydroxymethyl)-2,6-dimethylphenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C15H22O4/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-8,16H,6,9H2,1-5H3 |
Clave InChI |
XGMKQIFJIOOSTJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate](/img/structure/B13992372.png)
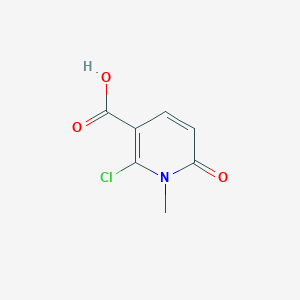
![6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline](/img/structure/B13992378.png)

